![molecular formula C15H29N3O2 B1524633 Tert-butyl 4-(4-aminopiperidin-1-YL)piperidine-1-carboxylate CAS No. 959237-16-2](/img/structure/B1524633.png)
Tert-butyl 4-(4-aminopiperidin-1-YL)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(4-aminopiperidin-1-YL)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C15H29N3O2 and its molecular weight is 283.41 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Tert-butyl 4-(4-aminopiperidin-1-YL)piperidine-1-carboxylate is primarily used as a semi-flexible linker in the development of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Mode of Action
This compound interacts with its targets by forming a ternary complex with the target protein and the E3 ubiquitin ligase . The formation of this complex leads to the ubiquitination of the target protein, marking it for degradation by the proteasome . The rigidity of the linker, such as this compound, can impact the 3D orientation of the degrader and thus the formation of the ternary complex .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By influencing the ubiquitination of specific proteins, this compound can control the levels of these proteins within the cell .
Result of Action
The result of the action of this compound is the degradation of the target protein . This can lead to a decrease in the function of the target protein, which can have various effects depending on the role of the protein within the cell .
Biological Activity
Tert-butyl 4-(4-aminopiperidin-1-YL)piperidine-1-carboxylate, a compound characterized by its unique piperidine structure, has garnered attention in pharmacological research due to its potential biological activities. This article examines the compound's biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H22N4O2
- Molecular Weight : 266.34 g/mol
- CAS Number : 1029413-55-5
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and cell signaling pathways. The compound's piperidine moiety is known for its ability to modulate neurotransmitter systems, particularly those involving dopamine and serotonin.
Antimicrobial Activity
Recent studies have highlighted the compound's significant antimicrobial properties, particularly against Gram-positive bacteria. For instance, similar compounds have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). The mechanism involves disrupting bacterial membrane integrity, leading to cell death through membrane depolarization .
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | MRSA | 0.78 - 3.125 µg/mL |
Similar Arylurea Derivatives | VREfm | 0.78 - 3.125 µg/mL |
Neuropharmacological Effects
The compound's structural features suggest potential neuropharmacological effects, particularly as a modulator of G-protein coupled receptors (GPCRs). Research indicates that related piperidine derivatives exhibit anxiolytic and antidepressant-like effects in animal models, suggesting that this compound may have similar applications .
Case Studies
-
Antibacterial Efficacy :
A study evaluated the antibacterial activity of various piperidine derivatives, including this compound. The results showed strong bactericidal effects against drug-resistant strains, emphasizing the need for further development of these compounds as novel antibacterial agents . -
Neuropharmacological Assessment :
In a behavioral study involving rodent models, compounds similar to this compound were tested for their effects on anxiety and depression-like behaviors. The results indicated a significant reduction in anxiety-related behaviors, suggesting potential therapeutic applications in mood disorders .
Scientific Research Applications
Based on the search results, a detailed article focusing solely on the applications of "Tert-butyl 4-(4-aminopiperidin-1-YL)piperidine-1-carboxylate" is not available. However, the search results provide information on related compounds and their applications, which can provide insights into the potential applications of the target compound.
Related Compounds and Their Applications
- Tert-butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate: This piperidine derivative plays a significant role in the pharmaceutical industry as a key intermediate in the synthesis of various biologically active compounds. It is an important building block in the synthesis of pharmaceutical agents, including anticancer drugs. Derivatives of this compound can inhibit specific cancer cell lines, highlighting its potential therapeutic applications. It is also involved in the synthesis of alkaloids that have significant biological effects.
- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC development for targeted protein degradation . Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
- Tert-butyl 4-(Phenylamino)piperidine-1-carboxylate: This compound is a high-quality reference standard for pharmaceutical testing .
- Tert-butyl piperidin-4-ylcarbamate: This compound is used in the development of new effective antimicrobial agents that are active against bacterial pathogens causing major public health problems .
- Tert-butyl 4-((1r,2s,5r)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.i]octane-2-carboxamido)piperidine-1-carboxylate: This compound is used in the preparation of N-protected 6-(piperidin-4-ylcarbamoyl)piperidin-3-yl sulfonates, which are suitable for use as intermediates that lead via a series of additional process steps to the synthesis of 7-oxo-l,6-diazabicyclo[3.2.1]octane-2-carboxamides and esters . Certain 7-oxo-l,6-diazabicyclo[3.2.1]octane-2-carboxamides are inhibitors of β-lactamase and, when used in conjunction with β-lactam antibiotics, can be effective for the treatment of bacterial infections .
- Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate: Reduction with hydrogen in the presence of a catalyst, for example palladium on charcoal, gives tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate .
- Tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate: Causes skin and serious eye irritation .
Properties
IUPAC Name |
tert-butyl 4-(4-aminopiperidin-1-yl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O2/c1-15(2,3)20-14(19)18-10-6-13(7-11-18)17-8-4-12(16)5-9-17/h12-13H,4-11,16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAQZBVUGZUUMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00697035 | |
Record name | tert-Butyl 4-amino[1,4'-bipiperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00697035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959237-16-2 | |
Record name | tert-Butyl 4-amino[1,4'-bipiperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00697035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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